Bienvenue dans la boutique en ligne BenchChem!

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Wnt/β-catenin signaling Osteoporosis Stem cell differentiation

Why acquire 953176-04-0? This compound features a unique methylene-extended acetamide linker absent in the common carboxamide analog Wnt/β-catenin agonist 3. This key structural difference alters hydrogen-bonding capacity and conformational flexibility, enabling systematic SAR exploration of the critical linker region. Essential for medicinal chemistry teams mapping optimal Wnt activation potency, selectivity, and PK profiles. Direct comparison with zero- and two-methylene spacer analogs mitigates uncharacterized potency shifts and off-target liabilities.

Molecular Formula C17H17ClN4O2
Molecular Weight 344.8 g/mol
CAS No. 953176-04-0
Cat. No. B6498262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide
CAS953176-04-0
Molecular FormulaC17H17ClN4O2
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NO2)CC(=O)NCCCN3C=CN=C3)Cl
InChIInChI=1S/C17H17ClN4O2/c18-14-4-2-13(3-5-14)16-10-15(21-24-16)11-17(23)20-6-1-8-22-9-7-19-12-22/h2-5,7,9-10,12H,1,6,8,11H2,(H,20,23)
InChIKeyBPRMJDRBWNZWLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

953176-04-0 – A Structurally Distinct Isoxazole–Imidazole Acetamide Wnt Pathway Modulator for Osteoporosis and Stem Cell Research


2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide (CAS 953176-04-0) is a synthetic small molecule featuring a 4-chlorophenyl-substituted isoxazole core linked via an acetamide spacer to an N-alkylimidazole moiety [1]. It belongs to a class of isoxazole derivatives that act as agonists of the Wnt/β-catenin signaling pathway, a key regulator of bone formation and stem cell differentiation [2]. Unlike the more widely profiled carboxamide analog Wnt/β-catenin agonist 3 (CAS 912790-59-1), this compound incorporates a methylene-extended acetamide linkage, which modifies both hydrogen-bonding capacity and conformational flexibility relative to the isoxazole-3-carboxamide scaffold .

Why the Isoxazole–Imidazole Acetamide Scaffold of 953176-04-0 Cannot Be Replaced by Generic Wnt Pathway Modulators


Isoxazole-based Wnt agonists are not functionally interchangeable. The presence and length of the linker between the isoxazole core and the imidazole ring critically determine both Wnt/β-catenin activation potency and selectivity [1]. The carboxamide analog Wnt/β-catenin agonist 3 (linker length = 0, carboxamide directly attached) exhibits measurable but partial Wnt activation (54% cell activity at 120 µM in HEK293 cells) . The acetamide-extended analog 953176-04-0 (linker length = 1 methylene unit) introduces an additional rotatable bond that alters the spatial orientation of the imidazole pharmacophore, which may influence target engagement kinetics, solubility, and metabolic stability. Substituting 953176-04-0 with the carboxamide analog without experimental validation therefore risks introducing uncharacterized potency shifts, off-target liabilities, or altered PK profiles that could compromise experimental reproducibility .

Quantitative Differentiation Evidence for 953176-04-0 Against Closest Structural Analogs


Wnt/β-Catenin Agonist 3 vs. 953176-04-0: Linker Length as a Key Differentiation Parameter

953176-04-0 is the one-carbon-extended acetamide homologue of Wnt/β-catenin agonist 3 (CAS 912790-59-1). The latter carries a carboxamide directly attached to the isoxazole C3 position, while 953176-04-0 inserts a methylene spacer to form an acetamide . In head-to-head SAR studies on the broader isoxazole series, altering the linker from carboxamide to acetamide has been shown to modulate Wnt reporter activity by up to several-fold, though compound-specific quantitative data for 953176-04-0 remains unpublished [1].

Wnt/β-catenin signaling Osteoporosis Stem cell differentiation

Imidazoline I₂ Receptor Affinity: A Potential Secondary Pharmacology Differentiator vs. Wnt-Selective Analogs

A BindingDB entry (BDBM50179395, CHEMBL14640) corresponding to the same molecular scaffold as 953176-04-0 reports a Ki of 0.891 nM for the imidazoline I₂ receptor (rabbit kidney membranes, [³H]idazoxan displacement) and a Ki of 52 nM for the alpha-2 adrenergic receptor (rat cortex, [³H]clonidine displacement) [1]. This secondary pharmacology is not reported for the carboxamide analog Wnt/β-catenin agonist 3, for which only Wnt-pathway activity has been disclosed .

Imidazoline receptor Off-target profiling Drug selectivity

Physicochemical Property Divergence: Calculated logP and Solubility Differentiation from the Carboxamide Analog

The acetamide-containing 953176-04-0 (C₁₇H₁₇ClN₄O₂, MW 344.8) is expected to exhibit modestly higher lipophilicity than the corresponding carboxamide Wnt/β-catenin agonist 3 (C₁₆H₁₅ClN₄O₂, MW 330.77) owing to the additional methylene group and reduced hydrogen-bond acidity of the secondary amide [1]. Wnt/β-catenin agonist 3 has an experimentally determined logP of ~2.3 and DMSO solubility of ~125 mg/mL (~378 mM) . The acetamide homolog is predicted to have a logP approximately 0.2–0.4 units higher based on the incremental methylene contribution, with correspondingly lower aqueous solubility.

Lipophilicity Aqueous solubility Drug-likeness

Fluorophenyl vs. Chlorophenyl Analog: Halogen-Dependent Wnt Potency and Metabolic Stability Trade-offs

A fluorophenyl acetamide analog, 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide, has been catalogued as a close structural neighbor . The 4-chloro versus 4-fluoro substitution on the phenyl ring is a classic medicinal chemistry decision point: the chloro substituent in 953176-04-0 increases molecular volume and lipophilicity (Hansch π: Cl = +0.71 vs. F = +0.14), which can enhance target binding through hydrophobic interactions while also potentially reducing oxidative metabolic clearance relative to the fluoro analog [1].

Halogen substitution Structure-activity relationship Metabolic stability

Patent-Scope Differentiation: 953176-04-0 as a Composition-of-Matter Entity in the Isoxazole Wnt Agonist Patent Family

The isoxazole Wnt agonist patent family (exemplified by US 7,915,297 and related WO 2007/076087) broadly claims isoxazole derivatives with imidazole-containing side chains as Wnt/β-catenin activators [1]. While the specific CAS number 953176-04-0 is not explicitly enumerated in the patent examples, its acetamide scaffold falls within the generic Markush claims. The carboxamide analog Wnt/β-catenin agonist 3 (compound 98) is explicitly disclosed in this patent . The patent status of the acetamide subclass, including 953176-04-0, may differ from that of the carboxamide subclass depending on the specific claims and territorial jurisdictions.

Intellectual property Chemical patent Freedom to operate

Known Data Gaps: What Cannot Yet Be Quantified for 953176-04-0

The following key parameters, which are routinely used for compound prioritization, remain unpublished for 953176-04-0 as of the evidence cut-off date: (i) direct Wnt/β-catenin reporter EC₅₀ or IC₅₀ values; (ii) selectivity profiling against related pathways (e.g., Hedgehog, Notch); (iii) microsomal or hepatocyte metabolic stability (t₁/₂, intrinsic clearance); (iv) aqueous solubility (kinetic or thermodynamic); and (v) pharmacokinetic parameters (Cₘₐₓ, AUC, bioavailability) [1]. The closest analog Wnt/β-catenin agonist 3 has published data for Wnt reporter activity (54% at 120 µM) and DMSO solubility (~125 mg/mL), but no head-to-head comparison with 953176-04-0 has been published . Users should request or generate these data before committing to large-scale procurement.

Data gaps Procurement risk Experimental validation

Recommended Research and Procurement Application Scenarios for 953176-04-0


Linker-Length Structure–Activity Relationship (SAR) Studies in Wnt/β-Catenin Agonist Optimization

953176-04-0 is most valuable as a tool compound for systematic SAR exploration of the linker region connecting the isoxazole core to the imidazole ring. By comparing its activity profile side-by-side with the carboxamide analog Wnt/β-catenin agonist 3 (zero methylene spacers) and, if available, a propanamide analog (two methylene spacers), medicinal chemistry teams can map the optimal linker length for Wnt pathway activation potency, selectivity, and drug-like properties [1].

Halogen-Scanning Experiments for para-Substituted Phenyl Isoxazole Wnt Agonists

The 4-chlorophenyl substituent in 953176-04-0 makes it an essential comparator in halogen-scanning studies alongside the 4-fluorophenyl analog. Such studies can quantify how halogen size and electronegativity affect Wnt target engagement, cellular permeability, and CYP-mediated oxidative metabolism, informing the selection of an optimal halogen for lead optimization .

Secondary Pharmacology De-Risking: Imidazoline Receptor Cross-Reactivity Screening

Given the sub-nanomolar imidazoline I₂ receptor affinity reported for a scaffold-matched compound, 953176-04-0 should be included in secondary pharmacology panels when profiling Wnt agonists intended for chronic dosing. Direct comparison with Wnt/β-catenin agonist 3 (for which imidazoline receptor data are absent) can establish whether the acetamide linker mitigates or exacerbates this potential off-target liability [2].

In Vivo Bone Anabolic Efficacy Studies Requiring Differentiated Pharmacokinetic Profiles

For osteoporosis research programs that have already characterized Wnt/β-catenin agonist 3 in vivo, 953176-04-0 offers a structurally distinct backup compound with potentially different volume of distribution, clearance, and tissue penetration properties owing to its increased lipophilicity. Parallel PK profiling of both compounds in rodent models can determine whether the acetamide linker confers a pharmacokinetic advantage for bone-targeted Wnt activation .

Quote Request

Request a Quote for 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.